![molecular formula C11H18N2O B1433963 1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole CAS No. 1601130-62-4](/img/structure/B1433963.png)
1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole
Overview
Description
1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole, also known as TMP-pyrazole, is an organic compound with a molecular formula of C7H12N2O. It is a member of the pyrazole family and is used in various scientific research applications. TMP-pyrazole is a versatile organic compound that can be used in a variety of laboratory experiments due to its high solubility in organic solvents and its high stability in a variety of conditions.
Scientific Research Applications
1. Synthesis and Characterization
- A study by Dhevaraj, Gopalakrishnan, & Pazhamalai (2019) focused on the synthesis of multi-heterocyclic anti-bacterial drugs, including 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, using a weak acidic catalyst. The structures of these compounds were confirmed by various spectral studies.
- Adib et al. (2014) reported a one-pot, three-component synthesis of 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones under solvent-free conditions.
2. Biological Evaluation
- Hu et al. (2011) described the microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide with notable bacteriocidal, pesticidal, herbicidal, and antimicrobial activities.
- Kumbar et al. (2018) synthesized novel coumarin pyrazoline moieties combined with tetrazoles, which hold potential for photonic and electronic devices due to their spectroscopic properties.
3. Computational and Molecular Docking Studies
- The work by Yasser H. Zaki, A. R. Sayed, & S. Elroby (2016) includes an efficient synthesis protocol and molecular orbital calculations of pyrazole derivatives, with a focus on their biological activity.
- Liao et al. (2022) conducted a study on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, involving density functional theory (DFT) to calculate the molecular structure, showing consistency with X-ray diffraction results.
4. Structural and Thermal Analysis
- Research by Colombo et al. (2011) on pyrazolate-bridged metal–organic frameworks showed high thermal and chemical stability, useful for potential applications in catalytic processes.
5. Antioxidant and Antidiabetic Activity
- Kaushik, Kumar, & Kumar (2016) synthesized 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives, showing promising antioxidant and antidiabetic activities.
properties
IUPAC Name |
1-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-10(2)8-9(11(3,4)14-10)13-7-5-6-12-13/h5-7,9H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOYIFJAHKTWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)N2C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.